molecular formula C10H8BrNO B1447237 7-Bromo-5-methyl-1H-indole-3-carbaldehyde CAS No. 16077-60-4

7-Bromo-5-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1447237
CAS No.: 16077-60-4
M. Wt: 238.08 g/mol
InChI Key: NDPJQPZNSDSHJM-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-1H-indole-3-carbaldehyde: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 5th position, and an aldehyde group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde typically involves the bromination of 5-methylindole followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) for the selective bromination at the 7th position. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 7-Bromo-5-methyl-1H-indole-3-carbaldehyde is used as a building block in organic synthesis, particularly in the construction of complex indole derivatives. It serves as a precursor for various heterocyclic compounds and is involved in multicomponent reactions .

Biology and Medicine: It is explored for its anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde is largely dependent on its interactions with biological targets. As an indole derivative, it may act as a ligand for various receptors and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The bromine atom may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

  • 5-Bromoindole-3-carboxaldehyde
  • 6-Bromoindole-3-carboxaldehyde
  • 7-Bromoindole-3-carboxaldehyde

Comparison: 7-Bromo-5-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both a bromine atom and a methyl group on the indole ring, which can influence its chemical reactivity and biological activity. Compared to other bromoindole derivatives, the methyl group at the 5th position may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties .

Biological Activity

7-Bromo-5-methyl-1H-indole-3-carbaldehyde is a significant derivative of indole, a heterocyclic compound prevalent in various natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 5th position, and an aldehyde group at the 3rd position of the indole ring. Indole derivatives are recognized for their diverse biological activities, making them valuable in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Binding : This compound binds with high affinity to multiple receptors, influencing cellular signaling pathways.
  • Enzyme Interaction : It acts as a substrate for enzymes involved in oxidative reactions, leading to the formation of reactive intermediates that can modify biomolecules such as proteins and nucleic acids.
  • Gene Expression Modulation : The compound can influence gene expression by interacting with transcription factors or modifying histones, thereby impacting chromatin structure and accessibility.

Biological Activities

Research highlights several biological activities associated with this compound:

  • Anticancer Activity : This compound has shown potential in inhibiting tumor growth in various cancer cell lines. Studies indicate its effectiveness against human cancer cells, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines.
  • Antimicrobial Properties : It exhibits antimicrobial activity against several pathogens, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Case Studies

  • Anticancer Research : A study evaluating the cytotoxic effects of this compound on A549 and MDA-MB-231 cell lines reported significant inhibition of cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Antimicrobial Evaluation : In vitro tests showed that this compound had minimum inhibitory concentrations (MIC) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Biochemical Pathways

The compound's interaction with biochemical pathways is crucial for its biological effects:

Biological Activity Mechanism
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialDisrupts bacterial cell wall synthesis
Anti-inflammatoryInhibits pro-inflammatory cytokine production

Research Applications

This compound is being explored for various applications:

  • Medicinal Chemistry : As a building block for synthesizing novel indole derivatives with enhanced biological activity.
  • Pharmaceutical Development : Investigated for its potential as an anticancer and antimicrobial agent.

Properties

IUPAC Name

7-bromo-5-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-2-8-7(5-13)4-12-10(8)9(11)3-6/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPJQPZNSDSHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16077-60-4
Record name 16077-60-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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